molecular formula C14H17F2NO B6239630 3,3-difluoro-N-phenylcycloheptane-1-carboxamide CAS No. 2377032-95-4

3,3-difluoro-N-phenylcycloheptane-1-carboxamide

Cat. No.: B6239630
CAS No.: 2377032-95-4
M. Wt: 253.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-difluoro-N-phenylcycloheptane-1-carboxamide is a chemical compound that has garnered significant attention in the scientific community due to its remarkable physical and chemical properties. This compound is characterized by the presence of two fluorine atoms on the cycloheptane ring and a phenyl group attached to the carboxamide moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-N-phenylcycloheptane-1-carboxamide typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of a cycloheptanone derivative with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced difluoromethylating reagents and catalysts can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3,3-difluoro-N-phenylcycloheptane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cycloheptane derivatives.

Scientific Research Applications

3,3-difluoro-N-phenylcycloheptane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3-difluoro-N-phenylcycloheptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This compound can inhibit or activate various biochemical pathways, depending on its specific structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-difluoro-N-phenylcyclohexane-1-carboxamide
  • 3,3-difluoro-N-phenylcyclooctane-1-carboxamide
  • 3,3-difluoro-N-phenylcyclopentane-1-carboxamide

Uniqueness

3,3-difluoro-N-phenylcycloheptane-1-carboxamide stands out due to its unique seven-membered ring structure, which imparts distinct physical and chemical properties compared to its six-membered or eight-membered ring analogs.

Properties

CAS No.

2377032-95-4

Molecular Formula

C14H17F2NO

Molecular Weight

253.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.